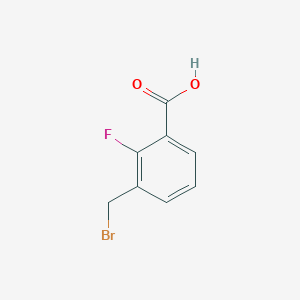
3-(Bromomethyl)-2-fluorobenzoic acid
Übersicht
Beschreibung
3-(Bromomethyl)-2-fluorobenzoic acid is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the third position and a fluorine atom at the second position
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
Bromomethyl groups are often used in organic synthesis for their electrophilic properties . They can react with nucleophiles, such as amines or thiols, present in biological targets like proteins or enzymes .
Mode of Action
The mode of action of 3-(Bromomethyl)-2-fluorobenzoic acid likely involves the bromomethyl group undergoing a nucleophilic substitution reaction . In this reaction, the bromine atom is displaced by a nucleophile, which could be a functional group in a biological target. The fluorine atom on the benzene ring may influence the reactivity of the bromomethyl group, potentially enhancing its electrophilicity .
Biochemical Pathways
Compounds with bromomethyl groups are often used in the synthesis of pharmaceuticals and could potentially interfere with various biochemical pathways depending on the specific biological target .
Pharmacokinetics
The bromomethyl group might enhance the compound’s reactivity, potentially influencing its pharmacokinetic properties .
Result of Action
The compound’s reactivity suggests it could potentially form covalent bonds with biological targets, leading to changes in their function .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s reactivity. Additionally, the presence of other reactive species could potentially compete with the compound for its biological targets .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-fluorobenzoic acid typically involves the bromination of 2-fluorotoluene followed by oxidation. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromomethyl group. The resulting 3-(Bromomethyl)-2-fluorotoluene is then oxidized to the corresponding benzoic acid using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-2-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be further oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Chloromethyl)-2-fluorobenzoic acid
- 3-(Iodomethyl)-2-fluorobenzoic acid
- 3-(Bromomethyl)-4-fluorobenzoic acid
Uniqueness
3-(Bromomethyl)-2-fluorobenzoic acid is unique due to the combination of the bromomethyl and fluorine substituents on the benzene ring. This combination imparts distinct reactivity patterns and physicochemical properties compared to its analogs. The presence of the fluorine atom can enhance the compound’s stability and influence its electronic properties, making it a valuable intermediate in various synthetic applications.
Eigenschaften
IUPAC Name |
3-(bromomethyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFZIBDRTJCLNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597651 | |
| Record name | 3-(Bromomethyl)-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680610-75-7 | |
| Record name | 3-(Bromomethyl)-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
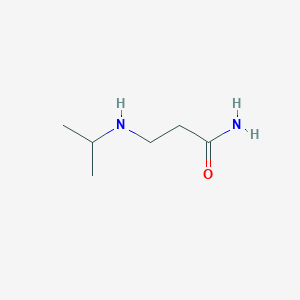
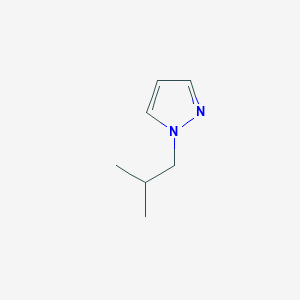

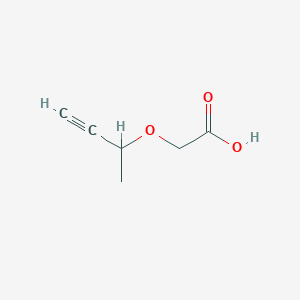
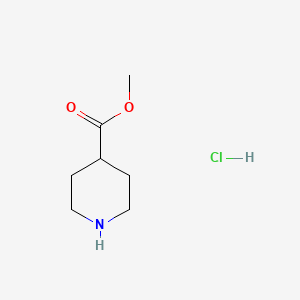
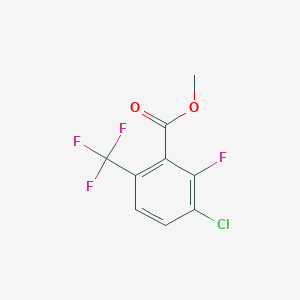
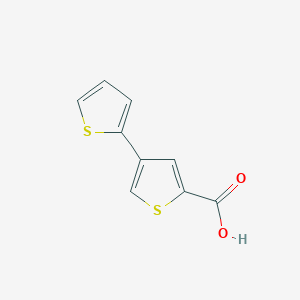


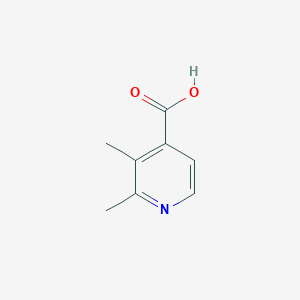
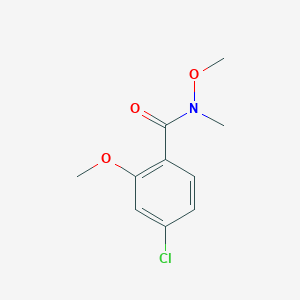
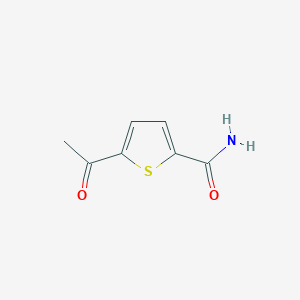

![2-Iodo-5-methoxybenzo[d]thiazole](/img/structure/B1342613.png)
